REACTION_CXSMILES
|
ClC1C=C[CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#[N:10].ClCC[N:14]1C[CH2:18][CH2:17][CH2:16][CH2:15]1>CS(C)=O>[N:10]1([CH2:18][CH2:17][CH2:16][C:15]#[N:14])[CH2:5][CH2:4][CH2:3][CH2:8][CH2:9]1
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A process for the preparation of a compound of the formula ##STR25## which
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CCCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |